![molecular formula C7H4BrNO B11760449 Furo[2,3-c]pyridine, 7-bromo-](/img/structure/B11760449.png)
Furo[2,3-c]pyridine, 7-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-c]pyridine, 7-bromo- is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 7th position. This compound is part of the broader class of furopyridines, which are known for their versatile applications in medicinal chemistry and drug discovery due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine, 7-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated pyridine derivatives, which undergo cyclization with furan derivatives in the presence of catalysts such as potassium carbonate. The reaction is often carried out in solvents like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of Furo[2,3-c]pyridine, 7-bromo- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-c]pyridine, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Furo[2,3-c]pyridine, 7-bromo- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the study of protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological targets.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of Furo[2,3-c]pyridine, 7-bromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain kinases by binding to their active sites, thereby disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridine, 7-bromo- is unique due to the presence of the bromine atom at the 7th position, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other furopyridine isomers and can lead to different pharmacological profiles and applications .
Eigenschaften
Molekularformel |
C7H4BrNO |
|---|---|
Molekulargewicht |
198.02 g/mol |
IUPAC-Name |
7-bromofuro[2,3-c]pyridine |
InChI |
InChI=1S/C7H4BrNO/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H |
InChI-Schlüssel |
NDWOLHJLWDHUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=C1C=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
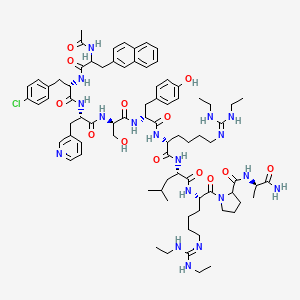
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
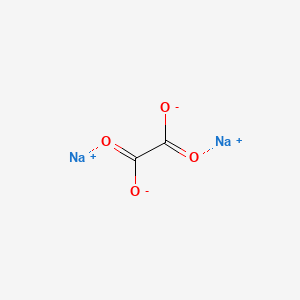

![8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B11760396.png)
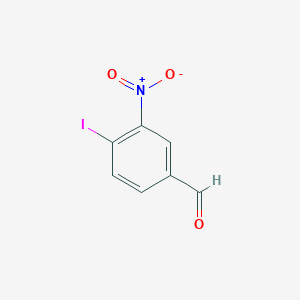
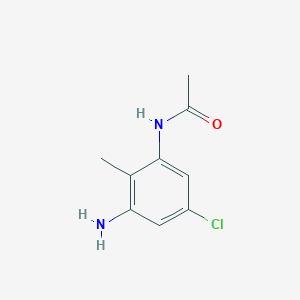

![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
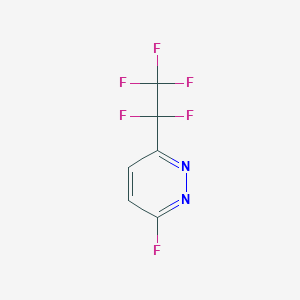
![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
![1-[(2R,3R,4S)-4-fluoro-3-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11760430.png)

